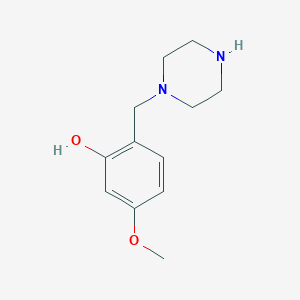
5-Methoxy-2-(piperazin-1-ylmethyl)phenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Methoxy-2-(piperazin-1-ylmethyl)phenol: is a chemical compound that belongs to the class of phenols It features a methoxy group at the 5-position and a piperazin-1-ylmethyl group at the 2-position of the phenol ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methoxy-2-(piperazin-1-ylmethyl)phenol typically involves the following steps:
Starting Materials: The synthesis begins with 5-methoxyphenol and piperazine.
Mannich Reaction: The Mannich reaction is employed to introduce the piperazin-1-ylmethyl group at the 2-position of the phenol ring. This involves the reaction of 5-methoxyphenol with formaldehyde and piperazine under acidic conditions.
Purification: The product is purified using standard techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
5-Methoxy-2-(piperazin-1-ylmethyl)phenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The compound can be reduced under specific conditions to modify the functional groups.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) can be used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
Oxidation: Quinones and related compounds.
Reduction: Reduced phenol derivatives.
Substitution: Various substituted phenol derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
5-Methoxy-2-(piperazin-1-ylmethyl)phenol has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets.
Biology: The compound is studied for its effects on cellular processes and its potential as a biochemical tool.
Industry: It is used in the synthesis of other complex molecules and as an intermediate in various chemical processes.
Wirkmechanismus
The mechanism of action of 5-Methoxy-2-(piperazin-1-ylmethyl)phenol involves its interaction with specific molecular targets. The piperazine moiety is known to interact with various receptors and enzymes, potentially modulating their activity. The phenol group can participate in hydrogen bonding and other interactions, influencing the compound’s overall biological activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(Piperazin-1-ylmethyl)phenol: Lacks the methoxy group at the 5-position.
5-Methoxy-2-(methylamino)methylphenol: Contains a methylamino group instead of the piperazin-1-ylmethyl group.
Uniqueness
5-Methoxy-2-(piperazin-1-ylmethyl)phenol is unique due to the presence of both the methoxy and piperazin-1-ylmethyl groups, which confer distinct chemical and biological properties. This combination of functional groups can enhance its interactions with biological targets and its utility in various applications.
Eigenschaften
Molekularformel |
C12H18N2O2 |
|---|---|
Molekulargewicht |
222.28 g/mol |
IUPAC-Name |
5-methoxy-2-(piperazin-1-ylmethyl)phenol |
InChI |
InChI=1S/C12H18N2O2/c1-16-11-3-2-10(12(15)8-11)9-14-6-4-13-5-7-14/h2-3,8,13,15H,4-7,9H2,1H3 |
InChI-Schlüssel |
WZBQLBDYLFYWHD-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC(=C(C=C1)CN2CCNCC2)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















